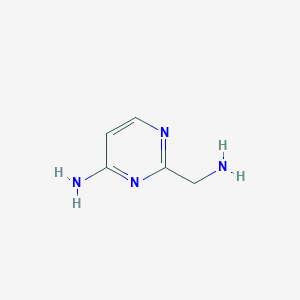

2-(Aminomethyl)pyrimidin-4-amine

Overview

Description

2-(Aminomethyl)pyrimidin-4-amine is an organic compound with the molecular formula C5H8N4 and a molecular weight of 124.14 . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

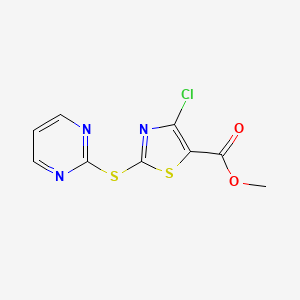

The synthesis of 2-aminopyrimidine derivatives, which includes this compound, involves several steps . The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9) . This indicates that the compound contains a pyrimidine ring with an aminomethyl group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 274.7±20.0 °C and a predicted density of 1.264±0.06 g/cm3 . The compound also has a predicted pKa value of 7.70±0.29 .Scientific Research Applications

Dihydrofolate Reductase Inhibitors

Novel 2,4-diaminopyrimidines, which are derivatives related to 2-(Aminomethyl)pyrimidin-4-amine, have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds show promise in antibacterial activities and possess selectivity for bacterial over human DHFR enzyme in some cases, indicating potential for treating bacterial infections resistant to traditional treatments (Wyss et al., 2003).

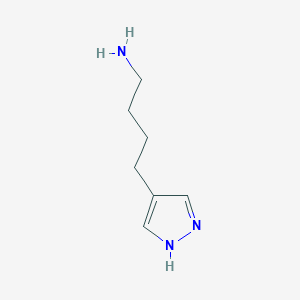

Histamine H4 Receptor Ligands

2-Aminopyrimidines have been synthesized as ligands for the histamine H4 receptor (H4R), showing potential for anti-inflammatory and antinociceptive activities. This highlights their application in exploring therapeutic agents for inflammation and pain management (Altenbach et al., 2008).

Corrosion Inhibitors

Pyrimidine derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherm, suggesting their potential in protecting metals from corrosion (Yadav et al., 2015).

Histone Lysine Demethylase Inhibitors

Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, structurally related to this compound, have been identified as potent inhibitors of histone lysine demethylases (KDMs). This discovery is crucial for the development of therapeutic agents targeting epigenetic modifications involved in cancer and other diseases (Bavetsias et al., 2016).

Organic Synthesis and Catalysis

The compound and its derivatives have found applications in organic synthesis, particularly in the synthesis of complex molecules through reactions like nucleophilic substitution, highlighting their role in developing new synthetic methodologies (Gazizov et al., 2015).

Antitumor Agents

Derivatives of this compound have been explored for their antitumor activities. For instance, novel pyrido[3,4-d]pyrimidine derivatives have been synthesized as potential anticancer agents, demonstrating selective activities against certain cancer cell lines, thereby contributing to the search for new cancer therapies (Wei & Malhotra, 2012).

Safety and Hazards

The safety information for 2-(Aminomethyl)pyrimidin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary targets of 2-(Aminomethyl)pyrimidin-4-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for causing severe tropical diseases, and the compound’s interaction with these targets can lead to significant changes in their activity.

Mode of Action

This interaction can result in the inhibition of the organisms, thereby preventing the diseases they cause .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of the target organisms. By inhibiting these organisms, the compound disrupts these pathways, leading to downstream effects such as the prevention of disease progression .

Pharmacokinetics

The compound’s impact on bioavailability is significant, as it needs to reach the target organisms in sufficient concentrations to exert its effects .

Result of Action

The result of the action of this compound is the inhibition of the target organisms. This leads to molecular and cellular effects such as the disruption of the organisms’ life cycles and the prevention of disease progression .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature. These factors can affect the compound’s stability, efficacy, and action .

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and modulation of cellular pathways. For instance, its interaction with protein kinases can inhibit their activity, thereby affecting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can exhibit stable activity over a certain period, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. For instance, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy .

properties

IUPAC Name |

2-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,3,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMHCFYVAHHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933686-45-4 | |

| Record name | 2-(aminomethyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)

![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)

![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)

![6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B1526917.png)